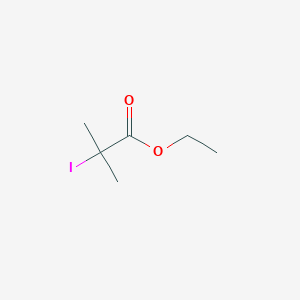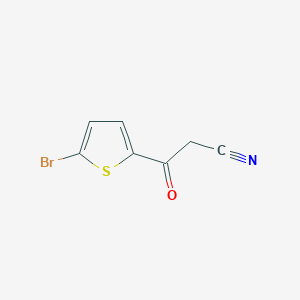
Benzoate d’éthyle 3-fluoro-4-méthyl
Vue d'ensemble
Description
Ethyl 3-fluoro-4-methylbenzoate (EFMB) is an ester compound that is commonly used in a variety of scientific research applications. It is an important chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. EFMB is also used as a flavor and fragrance ingredient in food, beverages, and cosmetics. This compound has a wide range of properties that make it useful in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthèse organique
Benzoate d’éthyle 3-fluoro-4-méthyl: est un élément de construction précieux en synthèse organique. Sa structure permet d’introduire des systèmes aromatiques fluorés dans des molécules plus complexes. Ce composé peut être utilisé pour synthétiser divers produits pharmaceutiques, agrochimiques et matériaux de performance qui bénéficient de la présence d’un atome de fluor, qui peut modifier considérablement l’activité biologique et les propriétés physiques d’une molécule .
Chimie médicinale
En chimie médicinale, This compound sert de précurseur pour la synthèse de molécules bioactives. La petite taille et l’électronégativité élevée de l’atome de fluor en font un substituant idéal dans la conception de médicaments, conduisant souvent à une meilleure stabilité métabolique, une affinité de liaison accrue et une perméabilité membranaire améliorée .
Science des matériaux
Ce composé trouve des applications dans la science des matériaux, en particulier dans le développement de polymères fluorés. Ces polymères présentent des propriétés uniques telles que l’inertie chimique, la faible énergie de surface et une résistance exceptionnelle aux intempéries, ce qui les rend appropriés pour une utilisation dans les revêtements, les matériaux d’isolation et les dispositifs électroniques .
Chimie analytique
This compound: peut être utilisé comme étalon ou réactif en chimie analytique. Sa structure et ses propriétés bien définies permettent son utilisation en chromatographie et en spectroscopie comme composé de référence pour l’identification et la quantification de substances similaires .
Chimie agricole
L’introduction de fluor dans les composés organiques conduit souvent au développement d’agrochimiques à activité et sélectivité amélioréesThis compound pourrait être utilisé dans la synthèse de nouveaux pesticides et herbicides, contribuant à des stratégies de protection des cultures plus efficaces .
Science environnementale
En science environnementale, la recherche sur la dégradation des composés fluorés est crucialeThis compound peut être utilisé comme composé modèle pour étudier le devenir environnemental des polluants fluorés, aidant à comprendre leur persistance et leur impact sur les écosystèmes .
Dispositifs électroluminescents
Le composé fluoré peut être incorporé dans la synthèse de matériaux pour les dispositifs électroluminescents. Ces dispositifs, qui incluent les OLED et autres types d’écrans, bénéficient des propriétés électroniques améliorées que les composés fluorés peuvent fournir .
Stockage d’énergie
Enfin, This compound peut contribuer au domaine du stockage d’énergie. Les matériaux fluorés sont étudiés pour une utilisation dans les batteries au lithium et les condensateurs en raison de leur potentiel à améliorer la densité énergétique et la stabilité .
Mécanisme D'action
Target of Action
Ethyl 3-fluoro-4-methylbenzoate is a chemical compound that has been studied for its potential as a local anesthetic . The primary targets of local anesthetics are the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, and their blockade results in a loss of local sensation, making them ideal targets for local anesthetics .
Mode of Action
Local anesthetics like Ethyl 3-fluoro-4-methylbenzoate bind to specific parts of the sodium ion channels on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics can reduce the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
It is known that the compound’s action on sodium ion channels disrupts the normal flow of ions, which can have downstream effects on various biochemical pathways involved in nerve impulse conduction .
Pharmacokinetics
Some general properties can be inferred from its physicochemical properties . The compound has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability .
Result of Action
The primary result of the action of Ethyl 3-fluoro-4-methylbenzoate is local anesthesia, or a loss of sensation in a localized area . This is achieved through its action on sodium ion channels, which blocks the conduction of nerve impulses . The compound has been found to have good local anesthetic effects in surface anesthesia, infiltration anesthesia, and block anesthesia .
Action Environment
The action, efficacy, and stability of Ethyl 3-fluoro-4-methylbenzoate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its ability to reach its target sites .
Propriétés
IUPAC Name |
ethyl 3-fluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHBQYWMMITFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001022643 | |
| Record name | Ethyl 3-fluoro-4-methyl-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86239-00-1 | |
| Record name | Benzoic acid, 3-fluoro-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86239-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-4-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-fluoro-4-methyl-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)









![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)
![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)